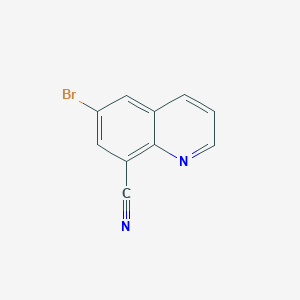

6-Bromoquinoline-8-carbonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromoquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRKTJCKHMMRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Bromoquinoline-8-carbonitrile chemical properties

An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, a substituted quinoline derivative of interest to researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound is a halogenated quinoline nitrile with the molecular formula C₁₀H₅BrN₂.[1] Its structure consists of a quinoline ring system substituted with a bromine atom at the 6-position and a nitrile group at the 8-position.

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂ | [1] |

| Molecular Weight | 233.07 g/mol | [1] |

| Appearance | Colourless prisms | [1] |

Table 2: Crystallographic Data

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 3.8484(8) Å, b = 12.634(3) Å, c = 18.042(4) Å | [1] |

| β | 92.918(7)° | [1] |

| Volume | 876.0(3) ų | [1] |

| Z | 4 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 6,8-dibromo-1,2,3,4-tetrahydroquinoline. The general synthetic pathway involves the aromatization of the tetrahydroquinoline ring, followed by a nucleophilic substitution reaction to introduce the cyano group.

A detailed experimental protocol for the synthesis of 6-Bromo-8-cyano-1,2,3,4-tetrahydroquinoline, a precursor to the target molecule, has been described by Ökten and Çakmak (2015). The subsequent aromatization and cyanation would lead to the final product.

Experimental Workflow for Precursor Synthesis:

References

An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline-8-carbonitrile is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, and the introduction of bromo and cyano functionalities at specific positions can modulate the biological activity and physicochemical properties of the parent molecule. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, a plausible synthetic route, and potential biological activities of this compound, supported by experimental data and protocols.

Chemical Identity and Properties

The nomenclature for this compound is straightforward, following the IUPAC rules for substituted heterocyclic systems.

IUPAC Name: this compound

This name is derived by identifying the parent heterocycle as quinoline, with a bromo substituent at position 6 and a carbonitrile (cyano) group at position 8.

Physicochemical and Crystallographic Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. The crystallographic data provides precise information about its solid-state structure.[1]

| Property | Value |

| Molecular Formula | C₁₀H₅BrN₂ |

| Molecular Weight | 233.07 g/mol |

| CAS Number | Not available |

| Appearance | Colorless prisms |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.8484(8) Å, b = 12.634(3) Å, c = 18.042(4) Å, β = 92.918(7)° |

| Cell Volume | 876.0(3) ų |

| Z Value | 4 |

| Calculated Density | 1.767 Mg/m³ |

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is cited to be in a 2013 publication by Ökten et al., a common and logical approach for the introduction of a cyano group onto an aromatic ring is through the Sandmeyer reaction.[2][3][4] This reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt.[2][3]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 6-bromo-8-nitroquinoline:

-

Reduction of the nitro group: The nitro group at the 8-position is reduced to a primary amine to yield 8-amino-6-bromoquinoline.

-

Sandmeyer reaction: The resulting amino group is then converted to a diazonium salt, which is subsequently displaced by a cyanide ion using copper(I) cyanide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This protocol is adapted from a general procedure for the reduction of 6-bromo-8-nitroquinoline.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-bromo-8-nitroquinoline (1.0 eq), ethanol, acetic acid, and water in a 2:2:1 volume ratio.

-

Addition of Reducing Agent: Add iron powder (3.6 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux for 3 hours.

-

Workup: After cooling to room temperature, neutralize the mixture with a 2.5 N sodium hydroxide solution.

-

Filtration: Filter the mixture through a pad of celite to remove the iron salts, and wash the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

This is a generalized protocol for the Sandmeyer reaction.[2][3][4]

-

Diazotization: Dissolve 8-amino-6-bromoquinoline (1.0 eq) in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat it to 60-70 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Completion and Workup: After the addition is complete, heat the mixture for an additional 30 minutes. Cool the mixture to room temperature and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Biological Activity and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] The presence of bromo and cyano groups on the quinoline ring can significantly influence these activities.

Anticancer and Antiproliferative Activity

Studies on related bromo- and cyano-substituted quinolines have demonstrated potent antiproliferative activity against various cancer cell lines.[7] For instance, certain 5,7-dibromo-8-hydroxyquinolines and 7-cyano-8-hydroxyquinolines have shown strong inhibitory effects on C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines.[7]

Table 2: Antiproliferative Activity of Related Quinolines (IC₅₀ in µg/mL) [7]

| Compound | C6 (Rat Brain Tumor) | HeLa (Human Cervix Carcinoma) | HT29 (Human Colon Carcinoma) |

| 5,7-Dibromo-8-hydroxyquinoline | 6.7 | 10.5 | 12.3 |

| 7-Bromo-8-hydroxyquinoline | >50 | >50 | >50 |

| 7-Cyano-8-hydroxyquinoline | 25.6 | 20.4 | 19.8 |

| 5,7-Dicyano-8-hydroxyquinoline | 15.3 | 18.7 | 21.2 |

While specific data for this compound is not available in the reviewed literature, the data on analogous compounds suggest that it is a promising candidate for further investigation as an anticancer agent.

Topoisomerase I Inhibition

A potential mechanism for the anticancer activity of quinoline derivatives is the inhibition of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[7] Some bromo- and cyano-substituted 8-hydroxyquinolines have been shown to act as topoisomerase I inhibitors.[7]

This protocol is a standard method to assess the ability of a compound to stabilize the topoisomerase I-DNA covalent complex, leading to DNA cleavage.[8][9]

-

DNA Substrate Preparation: A supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

-

Reaction Mixture: Prepare a reaction mixture containing the supercoiled DNA, purified human topoisomerase I, and the test compound (this compound) at various concentrations in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Electrophoresis: Analyze the DNA products by electrophoresis on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed and nicked DNA indicates topoisomerase I activity, and an increase in the amount of nicked DNA in the presence of the test compound suggests inhibition of the religation step.

Caption: Workflow for a topoisomerase I DNA cleavage assay.

Conclusion

This compound is a molecule with significant potential for applications in medicinal chemistry, particularly in the development of novel anticancer agents. Its synthesis can be achieved through established methods like the Sandmeyer reaction. The presence of the bromo and cyano groups offers opportunities for further chemical modification to optimize its biological activity. The data on related compounds strongly suggest that this compound warrants further investigation, including in vitro antiproliferative assays and mechanistic studies such as topoisomerase I inhibition assays. This guide provides a foundational resource for researchers embarking on the study of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 6. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Bromoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromoquinoline core is a privileged scaffold in medicinal chemistry, underpinning a range of compounds with significant biological activity. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of bromoquinolines. It details key experimental protocols for their preparation, presents quantitative data for comparative analysis, and elucidates their mechanism of action in oncology, particularly their role in inducing apoptosis and inhibiting topoisomerase. This document serves as an in-depth resource for researchers engaged in the exploration and application of these versatile heterocyclic compounds.

A Historical Overview of Bromoquinoline Synthesis

The journey of bromoquinolines is intrinsically linked to the initial isolation and subsequent synthesis of their parent molecule, quinoline. First isolated from coal tar in 1834, the quest to synthetically produce quinoline and its derivatives spurred the development of several named reactions that remain fundamental to heterocyclic chemistry today.

The first synthesis of quinoline is credited to Zdenko Hans Skraup in 1880. His method, the Skraup synthesis, involved the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. This foundational reaction was soon adapted for the synthesis of substituted quinolines. It is highly probable that the first bromoquinolines were synthesized shortly thereafter, either by employing bromoanilines as starting materials in the Skraup reaction or through the direct bromination of the quinoline ring. For instance, 6-bromoquinoline can be synthesized by the Skraup method using p-bromoaniline, and 8-bromoquinoline from o-bromoaniline.

The late 19th and early 20th centuries saw a flourishing of synthetic methodologies applicable to quinoline synthesis. The Doebner-von Miller reaction, first described in 1881, provided a route to quinolines from anilines and α,β-unsaturated carbonyl compounds. The Combes quinoline synthesis, reported in 1888, utilized the condensation of anilines with β-diketones. Later, in 1939, the Gould-Jacobs reaction offered a pathway to 4-hydroxyquinolines from anilines and ethoxymethylenemalonate esters. These classical methods, originally developed for the synthesis of the core quinoline structure, were readily adapted to produce a wide array of bromoquinoline isomers by simply starting with the appropriately substituted bromoaniline.

Beyond these foundational methods, direct bromination of the quinoline ring has also been a viable, though sometimes less regioselective, approach. The electron-deficient nature of the pyridine ring generally directs electrophilic substitution, such as bromination, to the benzene ring.

The development of bromoquinolines has been significantly driven by their utility as versatile intermediates in organic synthesis and, more importantly, by the discovery of their potent biological activities. Bromoquinolines are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes[1]. In the realm of medicine, they have emerged as a critical pharmacophore, particularly in the development of anticancer agents[2][3].

Key Synthetic Methodologies and Experimental Protocols

The synthesis of bromoquinolines can be broadly categorized into two approaches: building the quinoline ring from a bromine-containing precursor (e.g., a bromoaniline) or by direct bromination of a pre-formed quinoline ring.

Classical Named Reactions for Bromoquinoline Synthesis

The Skraup synthesis is a robust method for preparing quinolines and can be readily adapted to produce bromoquinolines by using a bromoaniline as the starting material.

Experimental Protocol:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of p-bromoaniline and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Add an oxidizing agent, such as p-bromonitrobenzene or arsenic pentoxide, to the mixture.

-

Heat the reaction mixture gently to initiate the exothermic reaction. Once initiated, the reaction may proceed vigorously.

-

After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure complete reaction.

-

Allow the mixture to cool and then carefully pour it into a large volume of water.

-

Neutralize the acidic solution with a base, such as sodium hydroxide, until it is alkaline.

-

Perform a steam distillation to isolate the crude 6-bromoquinoline.

-

Extract the distillate with an organic solvent (e.g., dichloromethane or chloroform).

-

Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 6-bromoquinoline.

The Gould-Jacobs reaction is particularly useful for the synthesis of 4-hydroxyquinoline derivatives.

Experimental Protocol:

-

Condense 4-bromoaniline with diethyl ethoxymethylenemalonate by heating the two reagents together.

-

The resulting intermediate, diethyl 2-((4-bromophenyl)amino)methylenemalonate, is then cyclized by heating at a high temperature (typically in a high-boiling solvent like diphenyl ether or mineral oil).

-

The cyclization product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is then saponified using a base (e.g., sodium hydroxide) to hydrolyze the ester to a carboxylic acid.

-

The resulting carboxylate salt is acidified to produce 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

-

The carboxylic acid is then decarboxylated by heating, often in a high-boiling solvent, to yield 6-bromo-4-hydroxyquinoline[4].

Direct Bromination of Quinolines

Direct bromination of the quinoline ring typically occurs on the more electron-rich benzene ring. The regioselectivity can be influenced by the reaction conditions and the presence of substituents on the quinoline ring.

Experimental Protocol for the Synthesis of 5,7-Dibromo-8-hydroxyquinoline:

-

Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform in a round-bottom flask.

-

Slowly add a solution of bromine in the same solvent to the 8-hydroxyquinoline solution over a period of 5 minutes at room temperature.

-

Stir the mixture for 1 hour.

-

Wash the resulting mixture with an aqueous solution of 5% sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

The crude 5,7-dibromo-8-hydroxyquinoline can be further purified by crystallization from a suitable solvent like benzene to yield the pure product[5].

Modern Synthetic Approaches

More contemporary methods often offer milder reaction conditions and improved yields and regioselectivity.

Experimental Protocol for the Synthesis of 2-Bromoquinoline from Quinaldic Acid:

-

In a Schlenk flask, combine quinaldic acid, sodium carbonate, sodium bromide, and tert-butyl hypochlorite in dichloromethane.

-

Heat the reaction mixture in an oil bath at 60 °C for 20 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford 2-bromoquinoline.

Quantitative Data on Bromoquinoline Synthesis

The following tables summarize quantitative data for the synthesis of various bromoquinolines, providing a basis for comparison between different synthetic methods.

| Bromoquinoline | Synthetic Method | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 2-Bromoquinoline | From Quinaldic Acid | Quinaldic acid, Na₂CO₃, NaBr, t-BuOCl | CH₂Br₂, 60°C, 20 h | 75 | |

| 3-Bromoquinoline | Direct Bromination | Quinoline perbromide | 180°C | - | [6] |

| 5-Bromoquinoline | Sandmeyer-type | 5-Aminoquinoline, HBr, NaNO₂, CuBr | Water, 0-75°C, 2 h | 61 | |

| 6-Bromoquinoline | Skraup Synthesis | p-Bromoaniline, glycerol, conc. H₂SO₄, p-bromonitrobenzene | Heating | - | [7] |

| 8-Bromoquinoline | From o-Bromoaniline | o-Bromoaniline, acrolein diethyl acetal, HCl | Reflux at 111°C, 24 h | - | [8] |

| 5,7-Dibromo-8-hydroxyquinoline | Direct Bromination | 8-Hydroxyquinoline, Bromine | Chloroform, room temp., 1 h | 90 | [5] |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | Bromination | 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline, Bromine | Chloroform, room temp., 5 days | - |

Spectroscopic and Physicochemical Data of Bromoquinolines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Spectroscopic Data (¹H NMR, CDCl₃, δ ppm) |

| 2-Bromoquinoline | C₉H₆BrN | 208.05 | - | - | 7.51 (d, 1H), 7.51-8.20 (m, 4H), 7.98 (d, 1H) |

| 3-Bromoquinoline | C₉H₆BrN | 208.05 | 13-15 | 275 | - |

| 5-Bromoquinoline | C₉H₆BrN | 208.05 | - | - | 7.44-7.63 (m, 2H), 7.84 (d, 1H), 8.10 (d, 1H), 8.56 (d, 1H), 8.94 (br.s., 1H) |

| 6-Bromoquinoline | C₉H₆BrN | 208.05 | - | - | - |

| 8-Bromoquinoline | C₉H₆BrN | 208.05 | - | 112-113 (0.5 mmHg) | - |

| 5,7-Dibromo-8-hydroxyquinoline | C₉H₅Br₂NO | 302.95 | - | - | - |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C₁₀H₆Br₄NO | 499.78 | - | - | 8.76 (d, 1H), 8.68 (d, 1H) |

Mechanism of Action in Oncology

A significant body of research has highlighted the potent anticancer activities of bromoquinoline derivatives. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair.

Induction of Apoptosis

Several bromoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Apoptosis is a critical process for eliminating damaged or cancerous cells and is often dysregulated in cancer. Bromoquinolines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. The extrinsic pathway is initiated by the binding of death ligands to receptors on the cell surface, which also leads to caspase activation.

Inhibition of Topoisomerase

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair. Cancer cells, which are characterized by rapid proliferation, are particularly dependent on topoisomerase activity. Bromoquinolines have been identified as inhibitors of topoisomerase I[5].

Topoisomerase I relieves torsional stress in DNA by creating a transient single-strand break, allowing the DNA to rotate, and then resealing the break. Bromoquinoline-based inhibitors can interfere with this process by stabilizing the covalent complex between topoisomerase I and DNA. This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis[8].

Conclusion and Future Perspectives

From their origins in the foundational era of synthetic organic chemistry to their current role at the forefront of medicinal chemistry research, bromoquinolines have demonstrated remarkable versatility and significance. The historical synthetic routes, while still relevant, have been augmented by modern methodologies that offer greater efficiency and control. The anticancer properties of bromoquinolines, particularly their ability to induce apoptosis and inhibit topoisomerase, underscore their potential as scaffolds for the development of novel therapeutics.

Future research in this area will likely focus on several key aspects: the development of more stereoselective and regioselective synthetic methods, the exploration of the therapeutic potential of bromoquinolines in other disease areas, and the elucidation of their detailed interactions with biological targets to enable the rational design of next-generation bromoquinoline-based drugs. The rich history and promising future of bromoquinolines ensure that they will remain a subject of intense scientific inquiry for years to come.

References

- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for extensive functionalization, leading to a wide array of biological activities. Among the diverse derivatives, 6-Bromoquinoline-8-carbonitrile emerges as a compound of significant interest for further investigation, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the potential research areas for this compound, including its synthesis, potential biological activities based on structurally related compounds, and detailed experimental protocols for its evaluation.

Synthetic Strategy

The synthesis of this compound can be strategically planned from commercially available precursors. A plausible and efficient route involves a multi-step process starting from 6-bromo-8-nitroquinoline.

Proposed Synthetic Workflow

The synthetic pathway commences with the reduction of the nitro group at the C-8 position to an amino group, followed by a Sandmeyer reaction to introduce the carbonitrile functionality.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-bromo-8-aminoquinoline (Reduction) [1]

-

To a solution of 6-bromo-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure 6-bromo-8-aminoquinoline.

Protocol 2: Synthesis of this compound (Sandmeyer Reaction) [2][3][4][5][6]

-

Dissolve 6-bromo-8-aminoquinoline (1.0 eq) in a solution of hydrochloric acid (HCl) in water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) in aqueous sodium cyanide (NaCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution, allowing the reaction mixture to warm to room temperature and then heating to 50-60 °C for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Potential Biological Activities and Research Areas

Based on the structure-activity relationships of analogous bromo- and cyano-substituted quinolines, this compound is a promising candidate for investigation in several key areas of cancer research.

Antiproliferative and Cytotoxic Activity

Numerous studies have demonstrated the potent antiproliferative effects of quinoline derivatives against a variety of cancer cell lines. The presence of both a bromine atom and a cyano group on the quinoline scaffold is anticipated to contribute significantly to its cytotoxic potential.

Table 1: Antiproliferative Activity of Structurally Related Quinolines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5,7-dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [7] |

| 5,7-dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 8.2 µg/mL | [7] |

| 5,7-dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 9.5 µg/mL | [7] |

| 5,7-dicyano-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 10.3 µg/mL | [7] |

| 5,7-dicyano-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 15.1 µg/mL | [7] |

| 5,7-dicyano-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 25.6 µg/mL | [7] |

| Emodin (a quinone) | DU-145 (Prostate Cancer) | 3.93 | [8][9] |

| Quinone analog 1 | DU-145 (Prostate Cancer) | 8.21 | [8][9] |

| Quinone analog 4 | DU-145 (Prostate Cancer) | 4.06 | [8][9] |

| Quinone analog 7 | DU-145 (Prostate Cancer) | 3.21 | [8][9] |

| Quinone analog 9 | DU-145 (Prostate Cancer) | 2.02 | [8][9] |

Experimental Protocol: MTT Assay for Cell Viability [7][10][11][12][13]

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Inhibition of Topoisomerases

Topoisomerases are critical enzymes involved in DNA replication and repair, making them attractive targets for anticancer drugs. Several quinoline derivatives have been identified as potent topoisomerase inhibitors. The planar quinoline ring system of this compound is well-suited for intercalation into DNA, a key step in the mechanism of many topoisomerase poisons.

Proposed Signaling Pathway: Topoisomerase I Inhibition

Caption: Proposed mechanism of Topoisomerase I inhibition.

Experimental Protocol: Topoisomerase I Relaxation Assay [14][15][16][17][18]

-

Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and reaction buffer.

-

Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

-

Incubate the reaction at 37 °C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.

Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. It has emerged as a promising target for cancer therapy. Certain quinoline-based compounds have shown inhibitory activity against Pim-1 kinase.

Proposed Signaling Pathway: Pim-1 Kinase Inhibition

Caption: Proposed mechanism of Pim-1 kinase inhibition.

Experimental Protocol: In Vitro Pim-1 Kinase Assay

-

Utilize a commercially available Pim-1 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a reaction mixture containing Pim-1 enzyme, a suitable substrate (e.g., a specific peptide), and ATP.

-

Add varying concentrations of this compound to the reaction wells. Include a known Pim-1 inhibitor as a positive control.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The existing literature on quinoline derivatives provides valuable insights for guiding the future development of this compound analogs.

-

Halogen at C-6: The presence of a bromine atom at the C-6 position is often associated with enhanced antiproliferative activity.

-

Electron-Withdrawing Group at C-8: A cyano group at the C-8 position, being a strong electron-withdrawing group, can influence the electronic properties of the quinoline ring and its interaction with biological targets.

-

Modifications at C-8: The carbonitrile group at C-8 can be a handle for further chemical modifications. For instance, it could be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole ring, to explore new interactions with target proteins.

-

Substitutions on the Carbocyclic Ring: Further substitutions on the benzene ring of the quinoline nucleus could be explored to modulate lipophilicity and target selectivity.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anticancer agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for potent biological activity. Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and full characterization of this compound.

-

In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines to determine its antiproliferative and cytotoxic profile.

-

Mechanism of Action Studies: Elucidation of its primary molecular target(s), with a focus on topoisomerases and protein kinases like Pim-1.

-

Lead Optimization: A systematic medicinal chemistry program to explore the structure-activity relationships and optimize the potency, selectivity, and pharmacokinetic properties of this novel quinoline scaffold.

This in-depth guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this compound as a potential therapeutic agent. The detailed protocols and proposed research avenues offer a clear roadmap for advancing this promising compound from a chemical entity to a potential clinical candidate.

References

- 1. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of quinones as novel PIM1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. inspiralis.com [inspiralis.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline-8-carbonitrile is a valuable scaffold in medicinal chemistry and materials science. The quinoline core is a prevalent motif in numerous biologically active compounds, and the presence of a bromine atom at the 6-position and a nitrile group at the 8-position offers versatile handles for further functionalization.[1][2] The electron-withdrawing nature of the nitrile group, coupled with the electronegativity of the nitrogen atom in the quinoline ring, activates the C6-position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, leading to the synthesis of diverse libraries of substituted quinoline-8-carbonitrile derivatives with potential applications in drug discovery and development.[1]

These application notes provide a comprehensive overview and detailed protocols for performing nucleophilic aromatic substitution reactions on this compound.

Principle of the Reaction

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[3] For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[3] In the case of this compound, the nitrile group (-CN) at the 8-position and the nitrogen atom within the quinoline ring act as electron-withdrawing groups, polarizing the C-Br bond and making the C6 carbon atom susceptible to nucleophilic attack.

The generally accepted mechanism proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer complex as a reaction intermediate.

Applications in Drug Development

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to introduce diverse functionalities at the 6-position of the quinoline-8-carbonitrile scaffold via SNAr reactions is a powerful tool for structure-activity relationship (SAR) studies. This allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. For instance, the introduction of amino, alkoxy, or thioether moieties can significantly impact a molecule's binding affinity to biological targets.[4]

Experimental Data

While specific experimental data for the nucleophilic aromatic substitution on this compound is not extensively reported in the literature, data from analogous systems, such as 6-bromo-5-nitroquinoline, provides valuable insights into the expected reactivity and reaction conditions. The presence of a nitro group, a strong electron-withdrawing group, at a position para to the bromine atom provides a good model for the reactivity of this compound.

A study by Çakmak et al. (2018) demonstrated the efficient microwave-assisted SNAr of 6-bromo-5-nitroquinoline with cyclic secondary amines.[5][6] The high yields and short reaction times observed in this study suggest that this compound, with its similarly activating cyano group, will undergo analogous reactions with high efficiency.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 6-Bromo-5-nitroquinoline | Morpholine | N/A (Neat) | 105 | 45 | 85 | [5][6] |

| 6-Bromo-5-nitroquinoline | Piperazine | N/A (Neat) | 105 | 45 | 87 | [5][6] |

Experimental Protocols

The following are general protocols for the nucleophilic aromatic substitution on this compound with amine, alkoxide, and thiol nucleophiles. These protocols are based on established procedures for similar SNAr reactions and can be optimized for specific substrates and nucleophiles.

Protocol 1: Amination of this compound

This protocol describes the substitution of the bromine atom with a generic amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine, aniline) (2-3 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))

-

Base (e.g., K2CO3, Cs2CO3, or triethylamine) (2-3 equivalents)

-

Microwave vial or round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a microwave vial or round-bottom flask, add this compound (1 equivalent).

-

Add the amine nucleophile (2-3 equivalents) and the base (2-3 equivalents).

-

Add the anhydrous polar aprotic solvent to dissolve the reactants.

-

If using a microwave reactor, seal the vial and heat the reaction mixture to 100-150 °C for 30-60 minutes.

-

If using conventional heating, equip the flask with a reflux condenser and heat the reaction mixture to 100-150 °C for 2-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aminoquinoline-8-carbonitrile derivative.

Protocol 2: Alkoxylation of this compound

This protocol describes the substitution of the bromine atom with a generic alkoxide nucleophile.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, phenol) (as solvent or in excess)

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)) (1.1-1.5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) (if the alcohol is not used as the solvent)

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the strong base to generate the alkoxide in situ. Stir for 15-30 minutes at room temperature.

-

Add a solution of this compound (1 equivalent) in the anhydrous polar aprotic solvent to the alkoxide solution.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-alkoxyquinoline-8-carbonitrile derivative.

Protocol 3: Thiolation of this compound

This protocol describes the substitution of the bromine atom with a generic thiol nucleophile.

Materials:

-

This compound

-

Thiol nucleophile (e.g., thiophenol, benzyl thiol) (1.1-1.5 equivalents)

-

Base (e.g., K2CO3, Cs2CO3, or Sodium thiomethoxide) (1.5-2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent), the thiol nucleophile (1.1-1.5 equivalents), and the base (1.5-2 equivalents).

-

Add the anhydrous polar aprotic solvent.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-(thioether)quinoline-8-carbonitrile derivative.

Visualizations

General Workflow for Nucleophilic Aromatic Substitution

Caption: General experimental workflow for the SNAr on this compound.

Signaling Pathway of Nucleophilic Aromatic Substitution

Caption: Simplified mechanism of the SNAr reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 6-Bromoquinoline-8-carbonitrile in medicinal chemistry, with a focus on its utility as a scaffold for the development of novel therapeutic agents. The information is curated from recent scientific literature and is intended to guide researchers in exploring the potential of this compound.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom and a nitrile group at the 6- and 8-positions, respectively, of the quinoline ring system can significantly influence the compound's physicochemical properties and biological activity. This compound, therefore, represents a promising starting point for the design and synthesis of novel drug candidates. While direct biological data for this compound is limited in the public domain, the known activities of its close analogs suggest significant potential, particularly in oncology.

Potential Therapeutic Applications

Based on the biological activities of structurally related bromo- and cyano-quinoline derivatives, this compound is a promising scaffold for the development of agents targeting:

-

Oncology: As an inhibitor of key signaling pathways implicated in cancer cell proliferation and survival.

-

Infectious Diseases: As a core for novel antibacterial and antiviral agents.

This document will focus on the potential applications in oncology.

Anticancer Activity and Potential Mechanisms of Action

Recent studies on bromo- and cyano-substituted quinoline derivatives have highlighted their potential as anticancer agents. Two primary mechanisms of action are proposed for compounds derived from the this compound scaffold: Topoisomerase I inhibition and Cyclin-Dependent Kinase 8/19 (CDK8/19) inhibition .

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it an established target for cancer therapy. Certain brominated 8-hydroxyquinoline derivatives have demonstrated the ability to inhibit Topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[1][2]

The following table summarizes the in vitro anticancer activity of bromo- and cyano-substituted 8-hydroxyquinolines, which are structurally related to the core scaffold of this compound.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | [1][2] |

| HeLa (Human Cervix Carcinoma) | 12.4 | [1][2] | |

| HT29 (Human Colon Carcinoma) | 8.9 | [1][2] | |

| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 | [1][2] |

| HeLa (Human Cervix Carcinoma) | >50 | [1][2] | |

| HT29 (Human Colon Carcinoma) | >50 | [1][2] | |

| 7-Cyano-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 15.2 | [1][2] |

| HeLa (Human Cervix Carcinoma) | 21.8 | [1][2] | |

| HT29 (Human Colon Carcinoma) | 18.5 | [1][2] | |

| 5,7-Dicyano-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 9.8 | [1][2] |

| HeLa (Human Cervix Carcinoma) | 11.2 | [1][2] | |

| HT29 (Human Colon Carcinoma) | 10.4 | [1][2] |

Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibition

CDK8 and its paralog CDK19 are components of the Mediator complex, which regulates gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, including colorectal, breast, and prostate cancer. The quinoline scaffold is a known core for potent and selective CDK8/19 inhibitors. Inhibition of CDK8/19 can modulate key oncogenic signaling pathways, such as the Wnt/β-catenin pathway.[3]

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Senexin C | CDK8 | 11 | Lanthascreen Eu Kinase Binding | |

| CDK19 | 7 | Lanthascreen Eu Kinase Binding |

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound and its derivatives as potential anticancer agents.

Synthesis of this compound

A general procedure for the synthesis of a related compound, 6,8-dibromoquinoline, involves the dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in benzene.[6]

General Dehydrogenation Protocol:

-

Dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 g, 3.44 mmol) in dry benzene (30 ml) under an argon atmosphere.

-

Add a solution of DDQ (2 g, 6.88 mmol) in dry benzene (10 ml) to the reaction mixture.

-

Reflux the mixture at 80°C (353 K) for 36 hours.

-

After cooling, filter the solidified mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9) as the eluent.

-

Recrystallize the product from a hexane-chloroform mixture to obtain pure 6,8-dibromoquinoline.[6]

In Vitro Cytotoxicity Assay (LDH Assay)

This protocol is adapted from standard lactate dehydrogenase (LDH) cytotoxicity assay kits.

Materials:

-

Cancer cell lines (e.g., HeLa, HT29, C6)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (or derivative) dissolved in DMSO

-

LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

-

Incubate the plate for 24, 48, or 72 hours.

-

After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100

Apoptosis Detection by DNA Laddering Assay

This protocol is a standard method for detecting the characteristic DNA fragmentation pattern of apoptosis.

Materials:

-

Treated and untreated cells

-

Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

100% Ethanol and 70% Ethanol

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Agarose

-

TAE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

DNA size marker

-

Gel electrophoresis system and UV transilluminator

Procedure:

-

Harvest approximately 1-5 x 10⁶ cells by centrifugation.

-

Wash the cell pellet with PBS and resuspend in 0.5 mL of lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 13,000 rpm for 20 minutes to pellet the cellular debris.

-

Transfer the supernatant containing the DNA to a new tube.

-

Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.

-

Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 2 hours.

-

Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.

-

Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

-

Centrifuge at 13,000 rpm for 20 minutes to pellet the DNA.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in 20-50 µL of TE buffer.

-

Mix an aliquot of the DNA with loading dye and load onto a 1.5% agarose gel containing ethidium bromide.

-

Run the gel at 50-100 V until the dye front has migrated an appropriate distance.

-

Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways targeted by this compound derivatives and a general workflow for its evaluation as an anticancer agent.

Potential Signaling Pathways

Caption: Inhibition of Topoisomerase I by a this compound derivative.

Caption: Inhibition of CDK8/19 and its effect on the Wnt/β-catenin signaling pathway.

Experimental Workflow

Caption: A general workflow for the preclinical evaluation of this compound derivatives.

Conclusion

This compound is a versatile and promising scaffold for the development of novel anticancer agents. Based on the significant in vitro activities of its close analogs, derivatives of this compound are likely to exhibit potent antiproliferative effects through mechanisms such as Topoisomerase I and/or CDK8/19 inhibition. The provided protocols and workflows offer a foundational guide for researchers to synthesize, evaluate, and elucidate the mechanisms of action of novel compounds derived from this promising chemical entity. Further investigation into the direct biological activities of this compound is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 6-Bromoquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two novel heterocyclic compounds derived from 6-bromoquinoline-8-carbonitrile: a tetrazole and a thiazole derivative. These compounds are of interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with quinoline, tetrazole, and thiazole scaffolds.

Synthesis of 6-Bromo-8-(2H-tetrazol-5-yl)quinoline

This protocol details the synthesis of a tetrazole derivative through a [3+2] cycloaddition reaction between the nitrile group of this compound and sodium azide. Tetrazoles are recognized as bioisosteres of carboxylic acids and are prevalent in a number of pharmaceuticals.

Reaction Scheme:

Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nitration of 6-bromoquinoline, a critical starting material in the synthesis of various biologically active compounds. The introduction of a nitro group onto the 6-bromoquinoline scaffold serves as a key step for further functionalization, enabling the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methods, offering reproducible procedures for obtaining nitrated 6-bromoquinoline derivatives.

Introduction

6-Bromoquinoline is a versatile heterocyclic compound whose derivatives are of significant interest in medicinal chemistry. Nitration of the 6-bromoquinoline ring system introduces a nitro group, which can be subsequently reduced to an amino group or participate in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various substituents and the construction of diverse molecular architectures. For instance, 6-bromo-5-nitroquinoline has been identified as a precursor for compounds exhibiting anti-proliferative and cytotoxic effects on cancer cell lines.[1] The following protocols detail two primary methods for the nitration of 6-bromoquinoline: direct nitration and nitration via an N-oxide intermediate.

Protocol 1: Direct Nitration of 6-Bromoquinoline

This protocol describes the direct nitration of 6-bromoquinoline to yield 6-bromo-5-nitroquinoline. The reaction is an electrophilic aromatic substitution that primarily occurs at the C-5 position.

Experimental Workflow

References

Application Notes and Protocols: Derivatization of the Cyano Group in 6-Bromoquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the cyano group in 6-Bromoquinoline-8-carbonitrile, a versatile building block in medicinal chemistry and materials science. The following protocols describe three common and useful transformations: hydrolysis to a carboxylic acid, reduction to a primary amine, and conversion to a tetrazole. These derivatives serve as key intermediates for the synthesis of a wide range of biologically active compounds and functional materials.

Hydrolysis of this compound to 6-Bromoquinoline-8-carboxylic acid

The hydrolysis of the nitrile functionality to a carboxylic acid is a fundamental transformation that opens up avenues for further derivatization, such as amide bond formation. Both acidic and basic conditions can be employed for this conversion.

Data Presentation: Hydrolysis Conditions

| Entry | Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 10 M H₂SO₄ (aq) | 12 | 100 | 85 |

| 2 | 6 M HCl (aq) | 24 | 100 | 78 |

| 3 | 10 M NaOH (aq), then H₃O⁺ | 18 | 100 | 92 |

Note: The data presented are representative and may vary based on experimental setup and scale.

Experimental Protocol: Alkaline Hydrolysis

This protocol details the conversion of this compound to 6-Bromoquinoline-8-carboxylic acid under basic conditions, which typically offers higher yields and cleaner reactions for this substrate.

Materials:

-

This compound

-

10 M Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add 10 M aqueous NaOH solution (10.0 eq).

-

Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl in an ice bath. A precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water (3 x 20 mL).

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 6-Bromoquinoline-8-carboxylic acid.

-

Dry the product under vacuum.

Reaction Pathway: Hydrolysis

Caption: Alkaline hydrolysis of the cyano group.

Reduction of this compound to (6-Bromoquinolin-8-yl)methanamine

The reduction of the nitrile to a primary amine provides a versatile functional group for the introduction of various substituents and for the construction of more complex molecular architectures. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation.

Data Presentation: Reduction Conditions

| Entry | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | LiAlH₄ | THF | 6 | 65 (Reflux) | 75 |

| 2 | H₂, Raney Ni | Methanol/NH₃ | 12 | 25 | 68 |

Note: The data presented are representative and may vary based on experimental setup and scale.

Experimental Protocol: Reduction with LiAlH₄

This protocol describes the reduction of this compound to (6-Bromoquinolin-8-yl)methanamine using lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Deionized Water

-

2 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Three-neck round-bottom flask with a reflux condenser and dropping funnel under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer

Procedure:

-

Set up a dry three-neck flask under an inert atmosphere.

-

Suspend LiAlH₄ (2.0 eq) in anhydrous THF.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the nitrile to the LiAlH₄ suspension at 0°C using a dropping funnel.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0°C in an ice bath.

-

Quench the reaction by the slow, sequential dropwise addition of water (x mL), followed by 2 M NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). A granular precipitate should form.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Filter the solid and wash it with ethyl acetate.

-

Dry the combined organic filtrates over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Experimental Workflow: Reduction

Caption: Workflow for the reduction of the nitrile.

[2+3] Cycloaddition of this compound to 5-(6-Bromoquinolin-8-yl)-1H-tetrazole

The conversion of a nitrile to a tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. This reaction is typically achieved through a [2+3] cycloaddition with an azide source.

Data Presentation: Tetrazole Formation Conditions

| Entry | Azide Source | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | Water | 24 | 100 | 88 |

| 2 | Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | DMF | 18 | 120 | 91 |

| 3 | Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide (DBTO) | Toluene | 12 | 110 | 85 |

Note: The data presented are representative and may vary based on experimental setup and scale.

Experimental Protocol: Tetrazole Formation with Sodium Azide and Ammonium Chloride

This protocol describes the synthesis of 5-(6-Bromoquinolin-8-yl)-1H-tetrazole using sodium azide and ammonium chloride in DMF. Caution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can be formed in situ, is volatile and explosive. Perform this reaction in a well-ventilated fume hood.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Add DMF as the solvent.

-

Heat the reaction mixture to 120°C with stirring.

-

Monitor the reaction progress by TLC. The reaction is generally complete within 18 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice water with stirring.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 5-(6-Bromoquinolin-8-yl)-1H-tetrazole.

-

Dry the product under vacuum.

Reaction Pathway: Tetrazole Formation

Caption: Synthesis of the tetrazole derivative.

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Bromoquinoline-8-carbonitrile synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-bromoquinoline-8-carbonitrile. It includes a detailed experimental protocol, troubleshooting guides, frequently asked questions (FAQs), and optimized reaction conditions to ensure successful and reproducible outcomes.

Experimental Protocol: Sandmeyer Reaction for this compound Synthesis

The synthesis of this compound is typically achieved through a Sandmeyer reaction, which involves the diazotization of 6-bromoquinolin-8-amine followed by cyanation.

Step 1: Diazotization of 6-Bromoquinolin-8-amine

-

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve 6-bromoquinolin-8-amine in an aqueous solution of a non-nucleophilic acid, such as sulfuric acid or tetrafluoroboric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of a cyanide salt, such as copper(I) cyanide (CuCN) or a mixture of copper(I) bromide and sodium/potassium cyanide, in a suitable solvent (e.g., water, acetonitrile). For improved safety, potassium ferricyanide can be considered as a less toxic cyanide source.[1]

-

Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. The temperature should be carefully controlled, typically between 0 °C and room temperature, depending on the specific protocol.

-

After the addition is complete, the reaction mixture may be gently heated to facilitate the displacement of the diazonium group by the cyanide. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained at 0-5 °C during NaNO₂ addition. Use freshly prepared sodium nitrite solution. |

| Decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times and use it immediately after preparation. | |

| Inefficient cyanation. | Ensure the use of a suitable copper catalyst if using a cyanide salt like NaCN or KCN. Consider using copper(I) cyanide directly. | |

| Deactivation of the palladium catalyst (if applicable) by excess cyanide.[1] | If using a palladium-catalyzed cyanation, carefully control the stoichiometry of the cyanide source.[1] | |

| Formation of Side Products (e.g., Phenols) | Reaction of the diazonium salt with water. | Maintain a low temperature during the cyanation step. Ensure the cyanide solution is sufficiently concentrated. |

| Dark-colored or Polymeric Material | Uncontrolled decomposition of the diazonium salt. | Add the diazonium salt solution slowly to the cyanide solution with efficient stirring to dissipate heat. |

| Side reactions at elevated temperatures. | If heating is required for the cyanation step, increase the temperature gradually and monitor the reaction closely. | |

| Difficulty in Product Isolation/Purification | Product is highly polar and remains in the aqueous layer. | Ensure complete neutralization or even slight basification of the reaction mixture before extraction to deprotonate any residual acidic species. |

| Co-elution with impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |

Logical Troubleshooting Flowchart

Caption: Troubleshooting flowchart for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper salt in the Sandmeyer reaction?

A1: The copper(I) salt acts as a catalyst. It facilitates the single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then reacts with the cyanide bound to the resulting copper(II) species to form the desired nitrile product.

Q2: Are there any safer alternatives to traditional cyanide sources?

A2: Yes, due to the high toxicity of cyanide salts, several alternatives have been developed. Zinc cyanide (Zn(CN)₂) is often used as a less toxic substitute.[1] Potassium ferricyanide (K₃[Fe(CN)₆]) is another option that can be employed under specific conditions.[1]

Q3: Why is it crucial to maintain a low temperature during the diazotization step?

A3: Aryl diazonium salts are generally unstable at higher temperatures and can decompose, leading to the formation of unwanted side products, primarily phenols, and a decrease in the overall yield. Maintaining a temperature between 0 and 5 °C ensures the stability of the diazonium salt until it is used in the subsequent cyanation step.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the starting material (6-bromoquinolin-8-amine) should be compared with the reaction mixture over time. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q5: What are the key considerations for the purification of this compound?

A5: The crude product is typically purified by column chromatography on silica gel. The choice of eluent is critical for good separation. A solvent system of hexane and ethyl acetate in varying ratios is a common starting point. It is important to ensure that the crude material is completely dry and free of any acidic or basic residues before loading it onto the column to prevent streaking and poor separation.

References

Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoquinoline-8-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic route involves a four-step process starting from 4-bromoaniline. This multi-step synthesis includes the Skraup synthesis to form the quinoline core, followed by nitration, reduction of the nitro group, and finally, a Sandmeyer reaction to introduce the nitrile functionality.

Q2: What are the critical control points in this synthesis to minimize impurity formation?

Each step in the synthesis of this compound has critical parameters that must be carefully controlled to ensure high purity and yield. In the Skraup synthesis, temperature control is crucial to prevent a violent reaction and minimize the formation of tarry byproducts. During nitration, the reaction temperature and the rate of addition of the nitrating agent must be carefully managed to control the regioselectivity and minimize the formation of unwanted isomers. The reduction of the nitro group requires careful monitoring to ensure complete conversion without over-reduction. Finally, in the Sandmeyer reaction, the temperature and the preparation of the diazonium salt are critical for preventing its decomposition and the formation of phenolic impurities.

Q3: How can I purify the final product, this compound?

Purification of this compound is typically achieved through column chromatography on silica gel. A suitable eluent system would be a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can also be employed to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low yield in the Skraup synthesis of 6-bromoquinoline.

| Possible Cause | Suggested Solution |

| Violent and uncontrolled reaction | The Skraup reaction is notoriously exothermic. Add the sulfuric acid dropwise and with efficient stirring to maintain a steady reaction temperature. The use of ferrous sulfate can help to moderate the reaction. |

| Incomplete reaction | Ensure the reaction mixture is heated for a sufficient amount of time after the initial exothermic phase has subsided. Monitor the reaction by TLC to confirm the consumption of the starting material. |

| Formation of tarry byproducts | Overheating can lead to the polymerization of acrolein, which is formed in situ from glycerol. Maintain the reaction temperature within the recommended range. |

Problem 2: Formation of isomeric impurities during the nitration of 6-bromoquinoline.

| Possible Cause | Suggested Solution |

| Lack of regioselectivity | The nitration of 6-bromoquinoline can yield a mixture of 6-bromo-5-nitroquinoline and 6-bromo-8-nitroquinoline. To favor the formation of the desired 8-nitro isomer, carefully control the reaction temperature, typically keeping it low (e.g., 0-5 °C), and slowly add the nitrating agent. |

| Di-nitration products | Using a large excess of the nitrating agent or higher reaction temperatures can lead to the formation of di-nitro products. Use a controlled stoichiometry of the nitrating agent. |